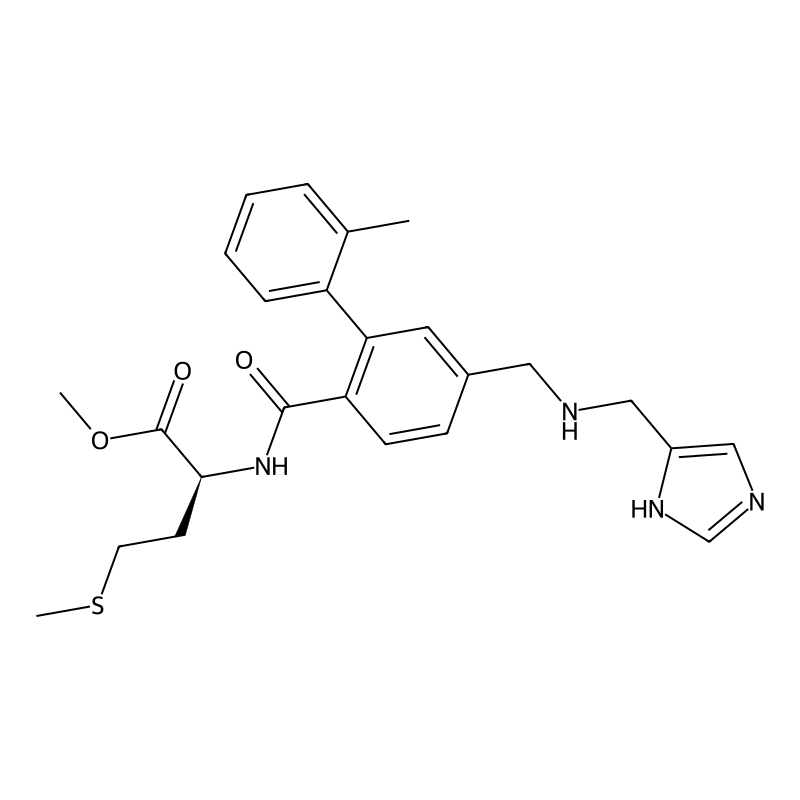

FTI-2153

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Search for Research Articles:

While there aren't any definitive research applications documented for methyl (2S)-BIMAB, searching scientific databases like PubMed or Google Scholar using the full chemical name or "methyl (2S)-BIMAB" might reveal recent studies that haven't been widely published yet.

Chemical Structure Analysis:

Analyzing the chemical structure of methyl (2S)-BIMAB can provide some clues about potential research areas. The molecule contains several functional groups that are commonly found in bioactive molecules, including:

FTI-2153 is a selective farnesyltransferase inhibitor that plays a significant role in cancer research due to its ability to disrupt the farnesylation of proteins, particularly oncogenic Ras proteins. Farnesylation is a post-translational modification essential for the proper functioning and localization of these proteins, which are implicated in various malignancies. By inhibiting this process, FTI-2153 can interfere with cellular signaling pathways that promote tumor growth and proliferation .

FTI-2153 primarily functions by inhibiting the enzyme farnesyltransferase, which catalyzes the addition of a 15-carbon farnesyl group to specific cysteine residues in target proteins. This modification is crucial for the membrane localization and activity of many signaling proteins, including Ras. The inhibition leads to the accumulation of proteins in their unmodified state, thereby blocking their function and disrupting downstream signaling pathways associated with cell growth and division .

FTI-2153 has demonstrated notable biological activity in various cancer cell lines. It induces mitotic arrest by inhibiting bipolar spindle formation during prometaphase, leading to an accumulation of cells in mitosis. This effect has been observed across different cancer types, including lung and ovarian cancers, indicating its broad-spectrum antitumor activity . Importantly, its mechanism of action appears independent of the mutation status of Ras or p53, suggesting its potential utility in treating a wide range of tumors .

The synthesis of FTI-2153 typically involves multi-step organic reactions that include the construction of the farnesyl moiety and its attachment to the appropriate scaffold that provides selectivity for the farnesyltransferase enzyme. Specific synthetic routes may vary but generally include steps such as alkylation reactions, protection-deprotection strategies, and coupling reactions to form the final compound .

FTI-2153 has potential applications in cancer therapy due to its ability to inhibit tumor cell growth by targeting oncogenic signaling pathways. Beyond oncology, it has also been explored for use against viral infections, particularly hepatitis D virus (HDV), where it has shown efficacy in reducing viral load in preclinical models . Its unique mechanism positions it as a candidate for combination therapies with other anticancer agents like paclitaxel .

Studies have indicated that FTI-2153 interacts synergistically with other microtubule-stabilizing agents. For example, when combined with paclitaxel, it enhances tubulin acetylation and promotes cell death more effectively than either agent alone. This suggests that FTI-2153 not only disrupts farnesylation but also affects microtubule dynamics, further contributing to its antitumor effects .

Several compounds share structural and functional similarities with FTI-2153, primarily within the class of farnesyltransferase inhibitors. Here’s a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| FTI-277 | Farnesyltransferase inhibition | Effective against hepatitis D virus |

| Lonafarnib | Farnesyltransferase inhibition | Used in clinical trials for various cancers |

| Tipifarnib | Farnesyltransferase inhibition | Demonstrated activity against hematological malignancies |

| BMS-214662 | Farnesyltransferase inhibition | Shows promise in combination therapies |

| L778123 | Farnesyltransferase inhibition | Selective against specific Ras mutants |

FTI-2153 is distinguished by its potent ability to induce mitotic arrest through microtubule disruption while selectively targeting farnesylated proteins without affecting non-farnesylated pathways significantly . This specificity may allow for reduced side effects compared to broader-spectrum chemotherapeutics.

Farnesyltransferase (FTase) Inhibition

Binding Kinetics and IC₅₀ Value (1.4 nM)

FTI-2153 demonstrates exceptional potency as a farnesyltransferase inhibitor with an IC₅₀ value of 1.4 nanomolar [1] [2] [3]. This highly potent inhibition reflects the compound's optimized binding interactions within the farnesyltransferase active site. The enzyme farnesyltransferase functions as a heterodimeric protein consisting of alpha and beta subunits, with the active site formed by the center of the beta subunit flanked by portions of the alpha subunit [4] [5]. The enzyme coordinates a zinc cation on its beta subunit at the lip of the active site, which is essential for catalytic activity [6] [5].

The binding kinetics of FTI-2153 to farnesyltransferase follow a competitive inhibition mechanism. Farnesyltransferase normally operates through an ordered sequential kinetic mechanism where farnesyl diphosphate (FPP) binds first, followed by the protein substrate containing the CaaX motif [7] [6]. FTI-2153, functioning as the methyl ester prodrug of FTI-2148, competes directly with natural substrates for binding to the enzyme active site [8] [9]. The compound's nanomolar potency indicates strong binding affinity, likely through multiple favorable interactions including hydrogen bonding, hydrophobic contacts, and potential coordination with the active site zinc [4].

The measured IC₅₀ of 1.4 nanomolar places FTI-2153 among the most potent farnesyltransferase inhibitors developed. This potency results from the compound's peptidomimetic structure that closely mimics natural CaaX peptide substrates while incorporating modifications that prevent catalytic turnover [8] [10]. The binding affinity is further enhanced by the compound's ability to occupy the farnesyl diphosphate binding pocket within the enzyme active site [4].

Enzyme Selectivity Characteristics

FTI-2153 exhibits remarkable selectivity for farnesyltransferase over the related enzyme geranylgeranyltransferase I. The parent compound FTI-2148 demonstrates greater than 1200-fold selectivity for farnesyltransferase (IC₅₀ = 1.4 nM) compared to geranylgeranyltransferase I (IC₅₀ = 1700 nM) [8]. This selectivity profile is crucial for minimizing off-target effects and ensuring specific inhibition of farnesylation processes.

The selectivity arises from structural differences between the active sites of farnesyltransferase and geranylgeranyltransferase I. While both enzymes recognize CaaX motifs, they exhibit distinct preferences for the terminal amino acid residue. Farnesyltransferase preferentially recognizes substrates where X is methionine, serine, glutamine, or cysteine, whereas geranylgeranyltransferase I prefers leucine or isoleucine [11] [5]. FTI-2153's design incorporates structural features that exploit these differences, resulting in preferential binding to farnesyltransferase.

The non-thiol-containing structure of FTI-2153 contributes significantly to its selectivity profile [8]. Earlier farnesyltransferase inhibitors containing thiol groups showed reduced selectivity and increased off-target effects. The peptidomimetic design of FTI-2153 eliminates these issues while maintaining high potency against the target enzyme. The compound's selectivity is demonstrated by its minimal inhibition of geranylgeranyltransferase I, reducing the likelihood of interfering with the prenylation of other cellular proteins [10].

Structure-Activity Relationship

The structure-activity relationship of FTI-2153 reflects careful optimization of its peptidomimetic framework to achieve maximum potency and selectivity. The compound represents the methyl ester prodrug form of FTI-2148, designed to enhance membrane permeability and cellular uptake [9] [8]. This prodrug approach allows the compound to cross biological barriers effectively before conversion to the active form within target cells.

The core peptidomimetic structure of FTI-2153 incorporates several key elements that contribute to its activity. The compound contains an imidazole moiety that provides critical binding interactions with the enzyme active site [12]. The biphenyl system within the molecule contributes hydrophobic binding contacts that stabilize the enzyme-inhibitor complex. The methionine-derived portion of the molecule mimics natural CaaX peptide substrates, ensuring recognition by the farnesyltransferase enzyme [8].

The structure-activity relationship analysis reveals that the non-thiol design is essential for the compound's favorable properties. Previous thiol-containing inhibitors, while active, showed reduced selectivity and increased toxicity. FTI-2153's design eliminates these limitations while maintaining nanomolar potency [8]. The methyl ester group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. Once inside cells, esterases convert FTI-2153 to its active carboxylic acid form FTI-2148 [9].

Ras Protein Processing Interference

H-Ras Inhibition Mechanisms (IC₅₀: 10 nM)

FTI-2153 effectively inhibits H-Ras protein processing with an IC₅₀ of 10 nanomolar in whole cell assays [1] [2] [8]. This represents approximately 7-fold reduced potency compared to the isolated enzyme assay, reflecting the additional complexity of cellular systems including compound uptake, metabolism, and competition with endogenous substrates. The inhibition of H-Ras processing is central to FTI-2153's anticancer mechanism, as H-Ras farnesylation is essential for its membrane localization and biological activity.

H-Ras undergoes a series of post-translational modifications beginning with farnesylation of its C-terminal CaaX motif (CVLS) [11]. FTI-2153 blocks this initial step by competitively inhibiting farnesyltransferase, preventing the attachment of the farnesyl group to the cysteine residue. Without farnesylation, H-Ras remains cytosolic and cannot associate with cellular membranes where it normally functions in signal transduction pathways [13].

The inhibition of H-Ras processing by FTI-2153 has been demonstrated to suppress oncogenic H-Ras constitutive activation of mitogen-activated protein kinase pathways [8]. This effect is particularly significant in cancer cells where mutant H-Ras drives uncontrolled proliferation. By preventing H-Ras membrane localization, FTI-2153 effectively disrupts these oncogenic signaling cascades, leading to growth inhibition and apoptosis in susceptible cancer cells [14].

Unlike K-Ras and N-Ras, which can undergo alternative geranylgeranylation when farnesylation is blocked, H-Ras is exclusively farnesylated [13]. This makes H-Ras particularly susceptible to farnesyltransferase inhibition and explains why FTI-2153 shows especially potent effects against H-Ras-dependent cellular processes. The compound's ability to selectively target H-Ras while having minimal impact on K-Ras and N-Ras function contributes to its therapeutic potential [15].

Selectivity Over Rap1A Processing (>3000-fold)

FTI-2153 demonstrates extraordinary selectivity for H-Ras over Rap1A processing, with greater than 3000-fold difference in potency [1] [2] [8]. While FTI-2153 inhibits H-Ras processing with an IC₅₀ of 10 nanomolar, Rap1A processing requires concentrations exceeding 30 micromolar, indicating minimal interference with this related GTPase. This selectivity is crucial for the compound's therapeutic profile, as it allows specific targeting of oncogenic Ras signaling while preserving normal cellular functions mediated by Rap1A.

Rap1A belongs to the Ras superfamily of small GTPases but serves distinct cellular functions compared to classical Ras proteins. Rap1A is involved in cell adhesion, cytoskeletal organization, and regulation of integrin-mediated signaling pathways [16]. The protein undergoes geranylgeranylation rather than farnesylation as its primary prenylation modification, which explains its relative insensitivity to farnesyltransferase inhibition [10].

The remarkable selectivity of FTI-2153 for H-Ras over Rap1A reflects the compound's optimized design for farnesyltransferase inhibition rather than geranylgeranyltransferase targeting. This selectivity profile is advantageous for cancer therapy, as it allows disruption of oncogenic H-Ras signaling while maintaining normal cellular adhesion and migration processes that depend on Rap1A function. The preservation of Rap1A function may contribute to the compound's favorable toxicity profile in preclinical studies [8].

The 3000-fold selectivity difference also demonstrates the specificity of FTI-2153's mechanism of action. Rather than acting as a general inhibitor of protein prenylation, the compound selectively targets farnesylation-dependent processes. This specificity reduces the likelihood of off-target effects and supports the compound's development as a targeted cancer therapeutic [13].

Impact on Ras-Dependent Signal Transduction

FTI-2153 profoundly affects Ras-dependent signal transduction pathways through its inhibition of H-Ras farnesylation. The compound effectively blocks downstream signaling cascades that are critical for cancer cell survival and proliferation. H-Ras normally activates multiple pathways including the RAF-MEK-ERK mitogen-activated protein kinase cascade and the PI3K-AKT pathway, both of which are frequently dysregulated in cancer [13] [14].

The inhibition of H-Ras farnesylation by FTI-2153 prevents the protein's membrane association, effectively eliminating its ability to interact with downstream effectors. This results in reduced activation of RAF kinase, decreased phosphorylation of MEK and ERK, and diminished transcription of genes involved in cell proliferation [8]. The compound has been shown to suppress oncogenic H-Ras constitutive activation of mitogen-activated protein kinase in experimental systems [8].

FTI-2153 also impacts PI3K-AKT signaling, particularly in cancer cells that overexpress AKT2. The inhibition of this pathway leads to reduced cell survival signals and increased susceptibility to apoptosis [13]. In some cell types, FTI-2153 treatment results in activation of pro-apoptotic signals including increased p21 accumulation and inhibition of RB phosphorylation [13].

The compound's effects on Ras-dependent signaling extend beyond classical oncogenic pathways. FTI-2153 influences cell cycle progression by preventing bipolar spindle formation and chromosome alignment during mitosis [17] [18]. This effect appears to be independent of Ras mutation status and may involve the inhibition of other farnesylated proteins essential for mitotic progression, such as CENP-E and CENP-F [17] [19]. The disruption of mitotic processes leads to prometaphase arrest and subsequent apoptosis in cancer cells [20] [21].

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (Farnesyltransferase) | 1.4 nM | Sun et al., 1999; Multiple sources [1] [2] [8] |

| IC₅₀ (H-Ras Processing) | 10 nM | Sun et al., 1999; Multiple sources [1] [2] [8] |

| IC₅₀ (Rap1A Processing) | >30,000 nM | Calculated from selectivity data [1] [2] [8] |

| Selectivity (H-Ras vs Rap1A) | >3000-fold | Sun et al., 1999 [1] [2] [8] |

| Molecular Weight | 466.6 Da | PubChem database [22] |

| Chemical Formula | C₂₅H₃₀N₄O₃S | PubChem database [22] |

| Cellular Process | Effect of FTI-2153 | Molecular Target |

|---|---|---|

| Farnesyltransferase Inhibition | Direct competitive inhibition | FTase enzyme active site [8] [4] |

| H-Ras Membrane Localization | Prevents membrane association | Cytosolic H-Ras protein [8] [13] |

| Ras-Dependent Signaling | Blocks downstream pathways | MAPK, PI3K/AKT pathways [8] [13] |

| Bipolar Spindle Formation | Inhibits formation during mitosis | Mitotic spindle apparatus [17] [18] |

| Chromosome Alignment | Prevents proper alignment | Kinetochore proteins [17] [20] |

| Mitotic Progression | Causes prometaphase arrest | Cell cycle checkpoints [17] [21] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Crespo NC, Ohkanda J, Yen TJ, Hamilton AD, Sebti SM. The farnesyltransferase inhibitor, FTI-2153, blocks bipolar spindle formation and chromosome alignment and causes prometaphase accumulation during mitosis of human lung cancer cells. J Biol Chem. 2001 May 11;276(19):16161-7. Epub 2001 Jan 11. PubMed PMID: 11154688.